
4-Bromo-6-methoxy-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-6-methoxy-2,3-dihydro-1H-indene” is a chemical compound with a molecular weight of 227.1 . It belongs to the class of organic compounds known as indenes and isoindenes . These are compounds containing an indene moiety (which consists of a cyclopentadiene fused to a benzene ring), or an isoindene moiety (which consists of a cyclopentadiene fused to a cyclohexadiene ring) .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11BrO/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10H,3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.1 . The boiling point is 106 °C at a pressure of 0.7 Torr, and the predicted density is 1.45±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-6-methoxy-2,3-dihydro-1H-indene is a chemical intermediate that finds applications in various fields of scientific research due to its unique chemical structure. Research studies have explored its synthesis, properties, and applications, contributing valuable insights into its potential uses.
Total Synthesis of Natural Products : A study demonstrated the total synthesis of biologically active, naturally occurring compounds starting from methoxymethyl-substituted aryl methyl ethers, showcasing the utility of such compounds in complex synthetic pathways (Akbaba et al., 2010). This research underscores the role of brominated and methoxylated intermediates in the synthesis of bioactive molecules, highlighting the importance of this compound derivatives in medicinal chemistry.
Electrochemical Bromination : The electrochemical bromination of aromatic compounds, such as 4-methoxy toluene, has been investigated, leading to compounds that can undergo further chemical transformations. This method provides a route to brominated compounds with high selectivity and yield, which are valuable for subsequent synthetic applications (Kulangiappar et al., 2014).
Photochromic and Photomagnetic Properties : Research into brominated 6,6'-dimethyl-[2,2'-bi-1H-indene] derivatives has revealed interesting photochromic and photomagnetic properties. These findings suggest potential applications in materials science, particularly in the development of new photoreactive and magnetic materials (Chen et al., 2010).
Regioselective Construction of Oxygenated Skeletons : The regioselective construction of oxygenated 2,3-dihydrobenz[f]indenone skeletons via Diels-Alder reactions using dioxygenated indanone-type compounds as dienophiles has been explored. This research provides insights into the synthesis of complex organic structures, which are crucial for the development of new pharmaceuticals and organic materials (Etomi et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-bromo-6-methoxy-2,3-dihydro-1h-indene, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
4-bromo-6-methoxy-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-8-5-7-3-2-4-9(7)10(11)6-8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIVRBFAHSDTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

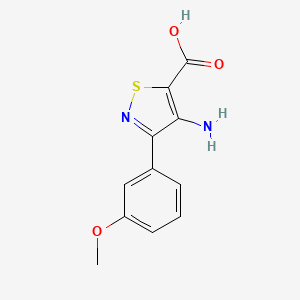
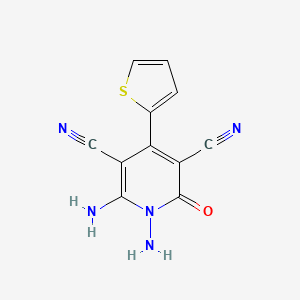


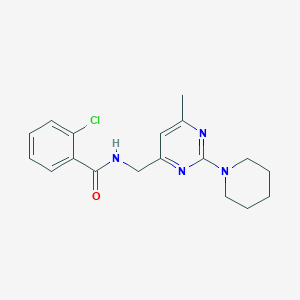


![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2971595.png)
![2-(1H-indol-3-yl)-1-[2-(3-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline](/img/structure/B2971597.png)
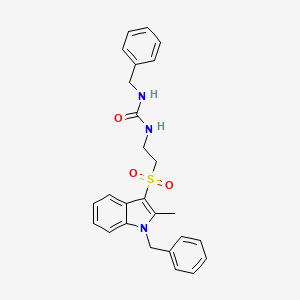
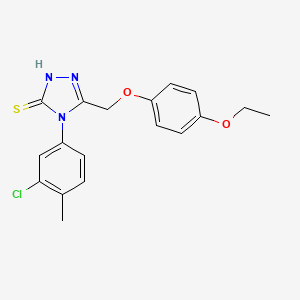
![Methyl 5-{[4-(2-oxoazetidin-1-yl)phenyl]carbamoyl}thiophene-2-carboxylate](/img/structure/B2971601.png)
![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2971602.png)
